N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-10-5-3-7-12(10)17-14(18)13-8-9-4-1-2-6-11(9)16-13/h1-2,4,6,8,10,12,16H,3,5,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDACJGBFAXXTGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NC(=O)C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent to introduce the fluorine atom into the cyclopentyl ring . The reaction conditions often include the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) to facilitate the fluorination process.
Industrial Production Methods
Industrial production of N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, which are crucial for the efficient fluorination and subsequent formation of the indole carboxamide structure .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
Scientific Research Applications
N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:
1. Medicinal Chemistry
- Therapeutic Potential : The compound is being investigated for its potential in treating various diseases due to its ability to interact with biological receptors and enzymes. Its unique structural properties may enhance the efficacy and selectivity of drug candidates.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
2. Biological Studies
- Fluorinated Biomolecules : The compound serves as a model for studying the interactions of fluorinated biomolecules with biological systems, providing insights into the effects of fluorination on biological activity.
- Inflammation Research : It exhibits anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.
3. Materials Science
- Synthesis of Advanced Materials : As a building block for the synthesis of more complex fluorinated compounds, it has potential applications in developing materials with specific properties such as increased stability and reactivity.
Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cancer cell proliferation | |
| Anti-inflammatory | Reduces inflammation markers | |
| Antiviral | Potential activity against viral infections | |
| Antimicrobial | Exhibits antimicrobial properties |
Case Studies
1. Anticancer Study
A study evaluated the antiproliferative effects of this compound on several cancer cell lines. The findings indicated significant cytotoxicity with promising IC50 values, suggesting strong potential as an anticancer agent. Mechanistic studies revealed that it induces apoptosis and arrests cell cycle progression in treated cells.
2. Anti-inflammatory Research
In a model of inflammatory pain in rats, the compound was tested for its analgesic effects. Results demonstrated a marked reduction in pain response, indicating its utility in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom in the cyclopentyl ring enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological receptors and enzymes. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Bioactivity
Indole-2-carboxamides exhibit activity modulated by substituents on the carboxamide nitrogen and indole ring. Key analogs include:
Key Observations :
- Fluorine Position : The 2-fluorocyclopentyl group in the target compound differs from aromatic fluorine substituents (e.g., 4-fluorophenyl in ). Aliphatic fluorination may reduce steric hindrance and improve target engagement compared to bulky aryl groups.
- Chlorophenyl vs. Fluorocyclopentyl : The N-(4-chlorophenyl) analog shows potent osteosarcoma cell inhibition, suggesting that electron-withdrawing substituents (Cl, F) enhance cytotoxicity. However, the fluorocyclopentyl group may offer better solubility than chlorophenyl due to reduced π-π stacking .
Physicochemical Properties
Comparative data for solubility, stability, and synthetic yields:
*Predicted using analogous fluorinated cycloalkyl compounds .
Key Observations :
- The fluorocyclopentyl group likely balances lipophilicity (logP ~3.1) between the more polar cyclopentyl (logP ~2.9) and hydrophobic benzoylphenyl (logP ~4.2) derivatives.
- Lower synthetic yields for benzoylphenyl analogs (~37.5%) suggest steric challenges during amide bond formation, which may be mitigated in fluorocyclopentyl derivatives due to smaller substituent size .
Mechanistic Insights
- Ezrin Inhibition : N-(4-Chlorophenyl)-1H-indole-2-carboxamide downregulates ezrin, a cytoskeletal protein linked to osteosarcoma metastasis, at 2.5–20 μM . The fluorocyclopentyl analog may share this mechanism, given structural similarities.
- Reactive Oxygen Species (ROS) Modulation : Indole-2-carboxamides with electron-withdrawing groups (e.g., Cl, F) enhance ROS production in cancer cells, contributing to apoptosis . Fluorine’s electronegativity may amplify this effect in the target compound.
- Target Selectivity : N-Cyclopentyl analogs show antimycobacterial activity, indicating that cycloalkyl substituents favor interactions with bacterial enzymes (e.g., mycobacterial kinases) . Fluorination could further refine selectivity for eukaryotic vs. prokaryotic targets.
Biological Activity
N-(2-fluorocyclopentyl)-1H-indole-2-carboxamide is a derivative of indole-2-carboxamide that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing from diverse research studies.
Overview of Indole Derivatives
Indole derivatives, including this compound, are known for their varied biological properties. They have been explored for applications in cancer therapy, anti-inflammatory treatments, and as antimicrobial agents. The indole nucleus is a significant pharmacophore due to its ability to interact with various biological targets.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves the modification of the indole core to enhance its biological activity. The presence of the fluorocyclopentyl moiety is believed to influence the compound's interaction with target proteins.
Table 1: Structure-Activity Relationships of Indole-2-Carboxamides
| Compound | Modification | Biological Activity | GI50 (µM) | Target |
|---|---|---|---|---|
| 14f | None | Anti-inflammatory | Not specified | TNF-α, IL-6 |
| 5d | Phenethyl | Antiproliferative | 1.05 | CDK2, EGFR |
| VIIa | Fluoro | Anticancer | 1.35 | Various cancer lines |
Anti-inflammatory Effects
Research indicates that derivatives like this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that certain indole-2-carboxamide derivatives can inhibit lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 macrophages . These findings suggest potential therapeutic applications in treating inflammatory diseases.
Anticancer Properties
The compound has also been evaluated for its anticancer activity. In vitro studies demonstrate that various indole derivatives display antiproliferative effects against multiple cancer cell lines, including breast cancer (MCF-7) and others . The mechanism often involves the induction of apoptosis, as evidenced by increased levels of apoptotic markers such as caspases 3, 8, and 9 .
Case Study: Antiproliferative Activity Against MCF-7 Cells
A comparative study assessed several indole derivatives' effectiveness against MCF-7 cells. The results indicated that compounds with specific substitutions on the indole ring exhibited lower GI50 values, demonstrating enhanced potency compared to standard chemotherapeutics like doxorubicin .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to act as a multi-targeted kinase inhibitor. It has been shown to inhibit key proteins involved in cell proliferation and survival pathways, such as CDK2 and EGFR . This multi-target approach may enhance its efficacy while reducing potential resistance mechanisms commonly seen with single-target therapies.
Q & A
Q. How are metabolites identified and quantified in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
